molecular formula C21H18N2O B5890457 1-phenyl-3-[4-[(E)-2-phenylethenyl]phenyl]urea

1-phenyl-3-[4-[(E)-2-phenylethenyl]phenyl]urea

Cat. No.: B5890457
M. Wt: 314.4 g/mol
InChI Key: MACRUAXPRZRDLA-VAWYXSNFSA-N
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Description

1-phenyl-3-[4-[(E)-2-phenylethenyl]phenyl]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the urea moiety and a phenylethenyl group attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-[4-[(E)-2-phenylethenyl]phenyl]urea typically involves the reaction of aniline derivatives with isocyanates. One common method involves the reaction of 4-[(E)-2-phenylethenyl]aniline with phenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-[4-[(E)-2-phenylethenyl]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenyl-3-[4-[(E)-2-phenylethenyl]phenyl]urea involves its interaction with specific molecular targets. For instance, its antiproliferative activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell division and growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-3-[4-[(E)-2-phenylethenyl]phenyl]urea is unique due to its specific structural features, such as the presence of the phenylethenyl group, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-phenyl-3-[4-[(E)-2-phenylethenyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21(22-19-9-5-2-6-10-19)23-20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-16H,(H2,22,23,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACRUAXPRZRDLA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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